1-(2-Hydroxy-3-methoxyphenyl)ethanone
Overview
Description
Synthesis Analysis The synthesis of 1-(2-Hydroxy-3-methoxyphenyl)ethanone and its related compounds involves various chemical reactions. One approach is the condensation reaction with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization and the formation of isoflavones and other heterocycles with good yields (Moskvina et al., 2015). Another method involves the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, showcasing the compound's versatility in synthetic chemistry (Pimenova et al., 2003).
Molecular Structure Analysis The molecular structure of 1-(2-Hydroxy-3-methoxyphenyl)ethanone derivatives has been characterized through various analytical techniques. X-ray diffraction techniques and DFT calculations have revealed the isomeric structures and strong intramolecular hydrogen bonds within these compounds, highlighting their complex molecular architecture (Șahin et al., 2011).
Chemical Reactions and Properties The chemical reactions of 1-(2-Hydroxy-3-methoxyphenyl)ethanone include its involvement in the Ullmann reaction, yielding unexpected by-products, demonstrating its reactivity and the potential for diverse chemical transformations (Manzano et al., 2015). Additionally, its role in the synthesis of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl) derivatives indicates its utility in creating bioactive compounds (Nagamani et al., 2018).
Physical Properties Analysis Research on the polymorphism and phase transition in derivatives of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, offers insights into the material's physical properties. These studies reveal different packing schemes and phase transformations, which are essential for understanding the stability and applicability of these compounds (Suarez et al., 2017).
Chemical Properties Analysis The chemical properties of 1-(2-Hydroxy-3-methoxyphenyl)ethanone derivatives have been explored through their reactions to synthesize various antimicrobial and heterocyclic compounds. These reactions highlight the compound's versatility and potential for generating pharmacologically active molecules with significant bioactivity (Kumar et al., 2019).
Scientific Research Applications
Selective Bromination and Compound Transformation : Kwiecień and Baumann (1998) described the selective bromination of hydroxy and methoxy ethanones to produce various useful compounds, highlighting the versatility of these substances in chemical synthesis (Kwiecień & Baumann, 1998).
Oxidation Products and Benzofuran Derivatives : Research by Schofield, Ward, and Choudhury (1971) revealed that the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane leads to the production of benzofuran derivatives, demonstrating the compound's role in organic synthesis (Schofield, Ward, & Choudhury, 1971).
Crystal Structure Analysis : Kudelko, Karczmarzyk, and Fruziński (2007) explored the crystal structure of a closely related compound, revealing insights into molecular packing and intramolecular interactions (Kudelko, Karczmarzyk, & Fruziński, 2007).
Antimicrobial Activity : A study by Nagamani et al. (2018) highlighted the antimicrobial properties of certain derivatives of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, suggesting potential applications in combating bacteria and fungi (Nagamani et al., 2018).
Charge Density Analysis : Hibbs, Overgaard, and Piltz (2003) investigated the charge density in a variant of the compound, providing detailed insights into its intra- and intermolecular bonding features (Hibbs, Overgaard, & Piltz, 2003).
Potential in Rheumatoid Arthritis Treatment : Lafeber et al. (1999) discussed the use of Apocynin, a derivative of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, in inhibiting cartilage destruction in rheumatoid arthritis, indicating a possible therapeutic application (Lafeber et al., 1999).
Synthesis and Inhibition of Platelet Aggregation : Akamanchi, Padmawar, Thatte, Rege, and Dahanukar (1999) synthesized analogs of the compound and evaluated their potential as anti-platelet agents, further emphasizing its medicinal applications (Akamanchi et al., 1999).
Sonochemical Synthesis : Jarag, Pinjari, Pandit, and Shankarling (2011) explored the sonochemical synthesis of a chalcone derivative, highlighting an energy-efficient synthesis method with increased crystallinity (Jarag et al., 2011).
Improved Process for Drug Preparation : Shang et al. (2015) described an improved, economical process for preparing the antipsychotic drug Iloperidone, using a derivative of the compound as a key intermediate (Shang et al., 2015).
Future Directions
The compound “1-(2-Hydroxy-3-methoxyphenyl)ethanone” and its related compounds have a wide range of pharmacological properties and are used in the treatment of various conditions such as arthritis, asthma, atherosclerosis, and bowel disease . Future research could focus on further exploring these properties and finding new applications for these compounds.
properties
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEOJJIAYZCDPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220574 | |
Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-methoxyphenyl)ethanone | |
CAS RN |
703-98-0 | |
Record name | 2'-Hydroxy-3'-methoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 703-98-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-HYDROXY-3'-METHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHU0JK94DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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